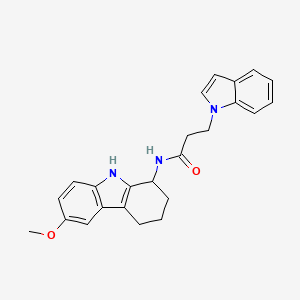![molecular formula C21H14N2O4S2 B12172121 (6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide](/img/structure/B12172121.png)
(6,10-dioxo(9H,11bH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide is a complex organic molecule with a unique structure that combines elements of thiazoline, thiino, and chromen rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen ring, followed by the introduction of thiazoline and thiino moieties. The final step involves the attachment of the N-(4-methylphenyl)carboxamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-chlorophenyl)carboxamide
- (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-ethylphenyl)carboxamide
Uniqueness
The uniqueness of (6,10-dioxo(9H,11bH-1,3-thiazolino[5’,4’-6,5]thiino[3,4-c]chromen-7-yl))-N-(4-methylphenyl)carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows it to exhibit distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H14N2O4S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10,13(17)-pentaene-11-carboxamide |
InChI |
InChI=1S/C21H14N2O4S2/c1-10-6-8-11(9-7-10)22-18(24)16-15-14(17-19(28-16)23-21(26)29-17)12-4-2-3-5-13(12)27-20(15)25/h2-9,14H,1H3,(H,22,24)(H,23,26) |
InChI Key |
DNTKKLDSRJSPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C(C4=CC=CC=C4OC3=O)C5=C(S2)NC(=O)S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12172044.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172052.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B12172059.png)
methanone](/img/structure/B12172061.png)


![N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12172082.png)
![N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12172088.png)


![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12172106.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B12172108.png)

methanone](/img/structure/B12172123.png)
